Critical Intermediate for UCB Kinase Inhibitor Series with Defined 4-Position Substitution
6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one serves as the essential core scaffold in the UCB Biopharma patent series (US20160194329A1), where it is elaborated into multiple therapeutically active derivatives. The patent explicitly enumerates compounds such as (3R)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-(hydroxymethyl)-N-[2-methyl-4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide and (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-N-[2-methyl-4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide as inventions. In contrast, the 6-chloro analog (6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, CAS not specified) and the des-methyl analog (6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, CAS not specified) serve different synthetic roles and lead to distinct pharmacological profiles [1].
| Evidence Dimension | Patented intermediate utility for kinase inhibitor synthesis |
|---|---|
| Target Compound Data | Core scaffold in US20160194329A1; used to generate multiple 4-substituted derivatives claimed for inflammatory, autoimmune, and oncological indications |
| Comparator Or Baseline | 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: used as a reactive intermediate for nucleophilic displacement, not a direct pharmacophore carrier; 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: lacks the 1-methyl group, altering tautomeric preference and lipophilicity |
| Quantified Difference | Not directly quantified; qualitative difference in synthetic utility and downstream target profile |
| Conditions | Patent disclosure and chemical structure comparison |
Why This Matters
For groups synthesizing kinase inhibitor libraries based on the UCB scaffold, the 6-amino-1-methyl core is the required starting material to access the patented chemical space; use of other regioisomers would lead to compounds outside the claimed composition of matter.
- [1] UCB Biopharma SPRL. Therapeutically Active Pyrazolo-Pyrimidine Derivatives. US Patent US20160194329A1, filed December 20, 2013, and published July 7, 2016. View Source
